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Ferrous lactate

Iron Bioavailability Animal Model Nutritional Fortification

Ferrous lactate (Iron(II) lactate, E585) is the strategic iron source for formulations where sensory neutrality, oxidative stability, and high bioavailability are non-negotiable. Unlike ferrous sulfate, it resists deliquescence and color darkening, ensuring consistent iron content in every serving. Its superior dialyzable iron in milk matrices and 96%+ microencapsulation efficiency make it irreplaceable for premium pediatric, dairy, and clear-beverage applications. Choose ferrous lactate to eliminate metallic aftertaste and reduce GI side-effect risks while achieving equivalent or superior anemia correction at lower elemental iron doses.

Molecular Formula C6H10FeO6
Molecular Weight 233.98 g/mol
CAS No. 5905-52-2
Cat. No. B1199310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrous lactate
CAS5905-52-2
Synonyms2-hydroxypropanoic acid, iron(2+) salt
ferrous lactate
Molecular FormulaC6H10FeO6
Molecular Weight233.98 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])O.CC(C(=O)[O-])O.[Fe+2]
InChIInChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2
InChIKeyDKKCQDROTDCQOR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water. Practically insoluble in ethanol
Slight characteristic odor;  mild, sweet and ferruginous taste;  on exposure to air it becomes darker and incompletely soluble;  greenish-white powder or crystalline masses;  soluble in water, freely sol in alkali citrates, almost insoluble in alcohol. /Trihydrate/

Structure & Identifiers


Interactive Chemical Structure Model





Ferrous Lactate (CAS 5905-52-2): A High-Bioavailability, Low-Impact Iron Fortificant for Specialized Food and Pharma Applications


Ferrous lactate (Iron(II) lactate, E585) is a divalent iron salt formed from lactic acid, existing primarily as a dihydrate or trihydrate coordination complex [1]. As a water-soluble, pale greenish-white crystalline powder with a mild, slightly sweet iron taste, it functions as a nutritional fortifier in foods, infant formulas, and dietary supplements . Its mechanism of action relies on the Fe²⁺ ion, which is directly absorbable via the divalent metal transporter 1 (DMT1) pathway in the duodenum, bypassing the need for reduction from Fe³⁺ [2]. Distinct from in-class ferrous salts, ferrous lactate offers a specific profile of high relative bioavailability, lower hygroscopicity, and minimal organoleptic interference, making it a strategically selected iron source for sensitive matrices such as dairy, clear beverages, and light-colored cereals [3].

Why Formulators Cannot Substitute Ferrous Lactate with Generic Ferrous Sulfate or Gluconate


Direct substitution of ferrous lactate with other common ferrous salts—specifically ferrous sulfate or ferrous gluconate—is not a scientifically neutral swap; it predictably alters product performance and consumer compliance. Ferrous sulfate, while widely used and cost-effective, presents a higher incidence of gastrointestinal (GI) side effects (constipation, nausea, abdominal cramping) and a metallic aftertaste that compromises palatability in functional foods and sensitive supplements [1]. Ferrous gluconate, though often touted for better tolerance, exhibits significantly lower iron bioavailability in certain food matrices compared to ferrous lactate [2]. Critically, ferrous lactate is distinguished by its exceptionally low hygroscopicity and high stability against oxidation to the non-absorbable ferric (Fe³⁺) state, a property that prevents the color darkening, particle clumping, and rancidity development observed when ferrous sulfate is exposed to ambient humidity or neutral pH processing conditions [3]. Furthermore, in complex matrices like milk and cereals, ferrous lactate uniquely delivers high dialyzable iron—a key predictor of in vivo absorption—without catalyzing lipid peroxidation or triggering sensory defects, making it irreplaceable for premium, clean-label, or pediatric formulations [4].

Quantitative Differentiation: Head-to-Head Performance of Ferrous Lactate Against Key Comparators


Superior In Vivo Bioavailability: Ferrous Lactate vs. Ferrous Sulfate and Ferrous Gluconate in a Rodent Model

A 4-week feeding study in male Wistar rats demonstrated that iron bioavailability from ferrous lactate is significantly higher than from ferrous sulfate or ferrous gluconate. The study measured multiple indices of iron utilization, including apparent absorption, serum iron binding capacity, hemoglobin, packed cell volume, and liver iron stores. Ferrous lactate consistently outperformed both comparators across these endpoints [1].

Iron Bioavailability Animal Model Nutritional Fortification

Enhanced Dialyzable Iron in Milk: Ferrous Lactate Outperforms Sulfate and Gluconate in an In Vitro Infant Formula Model

In a simulated gastrointestinal digestion study of pasteurized milk, ferrous lactate produced significantly higher levels of ferrous dialyzable iron—a validated in vitro predictor of bioavailability—compared to ferrous sulfate and ferrous gluconate. The study, which added fortificants in the presence of ascorbic acid, found ferrous lactate in the top-performing group alongside iron pyrophosphate and ferrous bis-glycinate, while sulfate and gluconate yielded lower dialyzable iron [1].

In Vitro Digestion Infant Nutrition Milk Fortification

Quantified Sensory Protection via Microencapsulation: Achieving 96.05% Embedding Rate for Neutral Milk Fortification

A study on microencapsulation of ferrous lactate using an optimized wall material blend (β-cyclodextrin 86.4%, monostearate 1.0%, edible gelatin 10.8%, sucrose fatty acid ester 1.2%) achieved an embedding rate of 96.05% and an available ferrous content of 10.33%. This formulation demonstrated a statistically significant (p<0.05) protective effect on the sensory characteristics of liquid milk, effectively masking the metallic taste and preventing color change typically associated with iron salts [1].

Microencapsulation Sensory Science Dairy Fortification

Superior Physical Stability: Ferrous Lactate's Low Hygroscopicity vs. Ferrous Sulfate's Moisture Sensitivity

Ferrous lactate is distinguished from many ferrous salts, including ferrous sulfate, by its exceptionally low hygroscopicity. While ferrous sulfate readily absorbs moisture from the air, leading to clumping, poor flowability, and accelerated oxidation to the non-absorbable ferric form, ferrous lactate remains relatively unaffected even at high ambient humidity. This property ensures consistent powder handling, accurate dosing, and extended shelf life in dry blends and premixes [1].

Hygroscopicity Stability Powder Processing

Targeted Industrial Scenarios Where Ferrous Lactate's Differentiated Profile Delivers Quantifiable Advantage


Premium Infant and Follow-On Formula: Achieving High Bioaccessible Iron with Minimal Organoleptic Impact

The in vitro digestion evidence showing superior ferrous dialyzable iron in milk matrices (Section 3, Evidence 2) directly supports the use of ferrous lactate in infant formulas and toddler milks. Formulators can achieve target iron levels for this sensitive population while avoiding the metallic off-notes and potential GI discomfort associated with ferrous sulfate. The ability to microencapsulate ferrous lactate with 96.05% efficiency (Section 3, Evidence 3) further ensures the neutral sensory profile required for premium pediatric nutrition products [1].

High-Stability, Low-GI Dietary Supplements: Leveraging In Vivo Bioavailability and Tolerability

The direct in vivo evidence of significantly higher iron bioavailability compared to ferrous sulfate and gluconate (Section 3, Evidence 1) positions ferrous lactate as the active ingredient of choice for high-efficacy iron supplements. This advantage allows for potentially lower elemental iron dosages while still achieving equivalent or superior correction of iron deficiency, directly translating to improved patient compliance by minimizing the dose-dependent GI side effects commonly reported with ferrous sulfate [1].

Fortified Dry Blends (Cereals, Powdered Beverages): Exploiting Low Hygroscopicity for Manufacturing Robustness

The class-level inference regarding ferrous lactate's very low hygroscopicity compared to ferrous sulfate (Section 3, Evidence 4) is a critical differentiator for procurement managers and process engineers. In the production of fortified cereal flours, instant drink powders, or nutritional premixes, the use of ferrous lactate mitigates the risk of caking and clogging in silos and blending equipment. This ensures consistent iron content in every serving and reduces costly downtime and product waste, a direct operational cost saving compared to handling deliquescent iron salts [1].

Clear or Light-Colored Functional Beverages: Ensuring Clarity and Color Stability

Ferrous lactate's high water solubility (up to 8.5 g/100 mL at 100°C for the trihydrate) and minimal color impact (pale greenish-white) make it technically superior to ferrous sulfate for fortifying clear sports drinks, enhanced waters, and fruit juices. Unlike ferrous sulfate, which can impart a yellowish or brownish hue and form precipitates over time, ferrous lactate remains in a clear solution, maintaining product aesthetics and consumer appeal throughout the intended shelf life [1].

Technical Documentation Hub

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